Cas no 1807279-82-8 (2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride)

1807279-82-8 structure

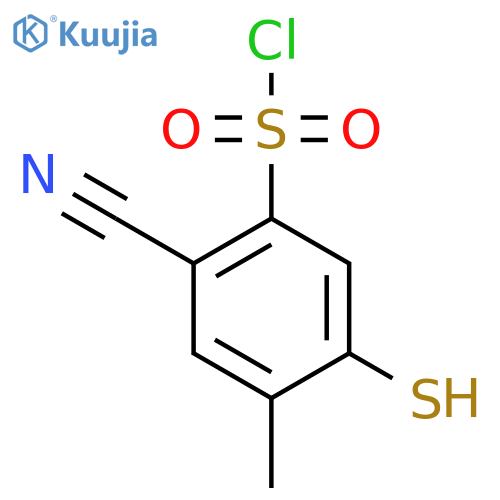

商品名:2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride

CAS番号:1807279-82-8

MF:C8H6ClNO2S2

メガワット:247.72173833847

CID:5004036

2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride

-

- インチ: 1S/C8H6ClNO2S2/c1-5-2-6(4-10)8(3-7(5)13)14(9,11)12/h2-3,13H,1H3

- InChIKey: ASRYLLMYHYVFEU-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C=C(C(C)=CC=1C#N)S)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 353

- トポロジー分子極性表面積: 67.3

- 疎水性パラメータ計算基準値(XlogP): 2.2

2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010010768-250mg |

2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride |

1807279-82-8 | 97% | 250mg |

475.20 USD | 2021-07-06 | |

| Alichem | A010010768-500mg |

2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride |

1807279-82-8 | 97% | 500mg |

863.90 USD | 2021-07-06 | |

| Alichem | A010010768-1g |

2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride |

1807279-82-8 | 97% | 1g |

1,490.00 USD | 2021-07-06 |

2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

1807279-82-8 (2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride) 関連製品

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬